![molecular formula C18H18N2S B14599057 (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine CAS No. 61185-82-8](/img/structure/B14599057.png)
(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine is an organic compound with a complex structure that includes a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropan-1-imine with 4-(6-methyl-1,3-benzothiazol-2-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine is used as a building block for synthesizing more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other organic materials.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.
Mecanismo De Acción
The mechanism of action of (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-N-(2-pyridylmethyl)aminophenol: This compound shares structural similarities and may exhibit comparable chemical behavior.
1-(4-Fluorophenyl)piperazine:
Uniqueness
What sets (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzothiazole ring, in particular, provides distinctive reactivity and interaction potential with biological targets.
Propiedades
Número CAS |
61185-82-8 |
|---|---|
Fórmula molecular |
C18H18N2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine |
InChI |
InChI=1S/C18H18N2S/c1-12(2)11-19-15-7-5-14(6-8-15)18-20-16-9-4-13(3)10-17(16)21-18/h4-12H,1-3H3 |
Clave InChI |
PQNCREJJXWWGEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


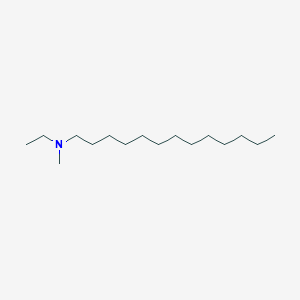
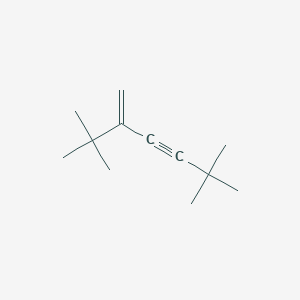

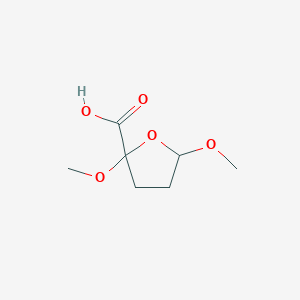

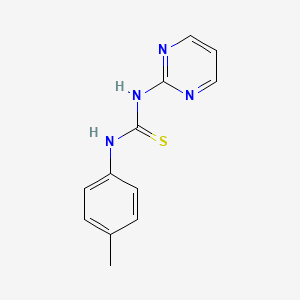
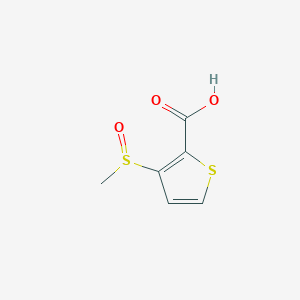
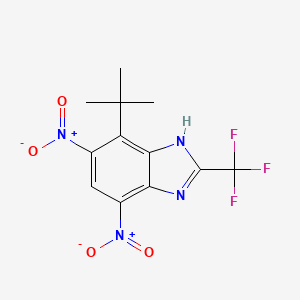
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

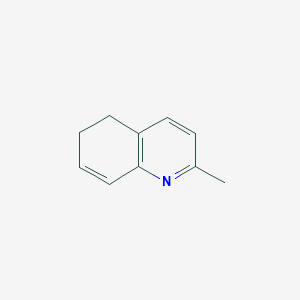
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
